

Preliminary In Vitro Studies of Verazide and Related Isoniazid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **Verazide**

Cat. No.: **B1235804**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific in vitro data for the compound "**Verazide**." This guide summarizes the available information on **Verazide** and provides a comprehensive overview of the in vitro evaluation of closely related isoniazid derivatives, which are understood to share a similar mechanism of action. The experimental protocols and pathway information are based on established methods for testing tuberculostatic agents.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity data for various isoniazid derivatives against *Mycobacterium tuberculosis* (Mtb) and mammalian cell lines. This data is crucial for assessing the potency and selectivity of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid Derivatives against *M. tuberculosis*

Compound	M. tuberculosis Strain	MIC (μ M)	Reference
Isoniazid	H37Rv (Wild Type)	0.0729 - 1.458	[1]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide	H37Rv (Wild Type)	< 0.2	[1]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide	SRI 1369 (Isoniazid-resistant)	0.14	[1]
INH-C10	katG (S315T)	> 128	[2]
N34	katG (S315T)	0.5	[2]
N34red	katG (S315T)	128	[2]

Table 2: Cytotoxicity (IC50) of Isoniazid Derivatives

Compound	Cell Line	IC50 (μ M)	Reference
Isoniazid	HepG2	> 1000	[2]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide	HepG2	> 100	[1]
INH-C10	HepG2	> 25	[2]
N34	HepG2	> 25	[2]
N34red	HepG2	48.5	[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the antitubercular activity of isoniazid derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth macrodilution assay.

Protocol: Broth Macrodilution using BACTEC MGIT 960 System[2][3]

- Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in sterile liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
- Inoculum Preparation: A suspension of *M. tuberculosis* (e.g., H37Rv strain) is prepared and its density is adjusted to a McFarland standard, which corresponds to a known bacterial concentration.
- Inoculation: The MGIT (Mycobacterial Growth Indicator Tube) tubes are inoculated with 0.8 ml of OADC supplement, 0.1 ml of the compound at the desired concentration, and 0.5 ml of the standardized bacterial suspension.
- Incubation: The tubes are incubated at 37°C in the BACTEC MGIT 960 instrument.
- Data Analysis: The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that shows no significant increase in fluorescence over the incubation period compared to the control.

Intracellular Activity Assay

This assay evaluates the ability of a compound to inhibit the growth of *M. tuberculosis* inside macrophages, which is a more physiologically relevant model.

Protocol: Macrophage Infection Model

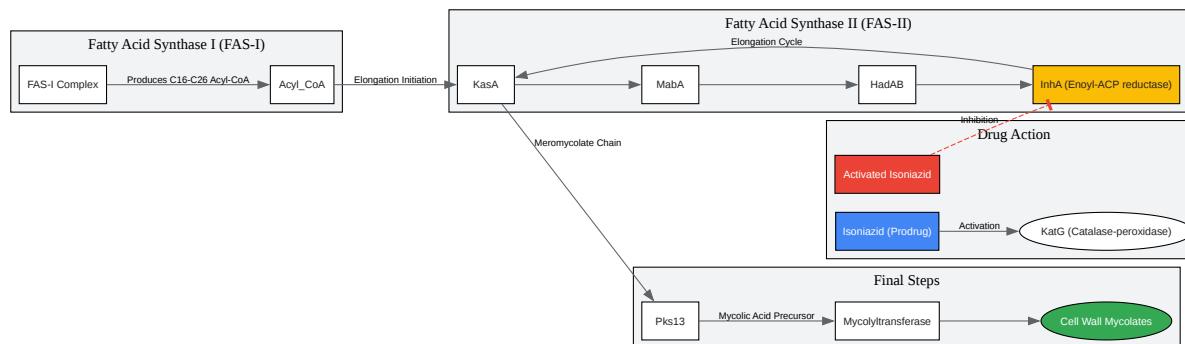
- Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 12-well plates.[4]
- Infection: The macrophages are infected with *M. tuberculosis* at a specific multiplicity of infection (MOI) for a set period (e.g., 4 hours).
- Compound Treatment: After infection, the cells are washed to remove extracellular bacteria, and fresh medium containing the test compound at various concentrations is added.
- Incubation: The infected and treated cells are incubated for a specified duration (e.g., 48 hours).
- Quantification of Bacteria: The macrophages are lysed, and the intracellular bacteria are released. The number of viable bacteria is determined by plating serial dilutions of the lysate on solid agar medium (e.g., Middlebrook 7H11) and counting the colony-forming units (CFUs) after incubation.

Signaling Pathways and Mechanism of Action

Isoniazid and its derivatives are known to primarily target the mycolic acid biosynthesis pathway in *M. tuberculosis*. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier.[5][6][7][8]

Mycolic Acid Biosynthesis Pathway

The synthesis of mycolic acids is a multi-step process involving two main fatty acid synthase systems, FAS-I and FAS-II.



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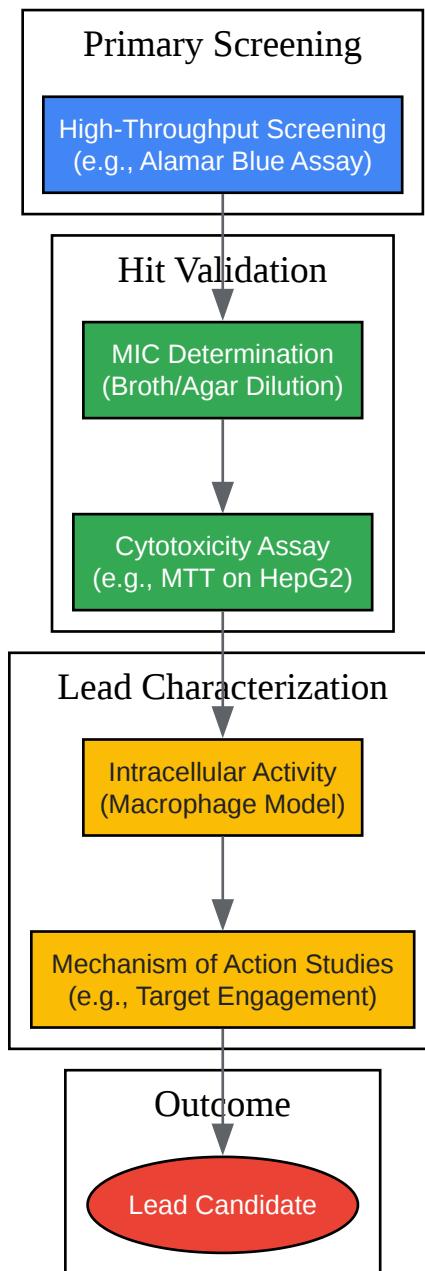
Caption: The mycolic acid biosynthesis pathway in *M. tuberculosis* and the mechanism of action of Isoniazid.

Mechanism of Action of Isoniazid Derivatives

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.^[6] The activated form of isoniazid then covalently adducts with NAD(H), and this complex binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.^[6] InhA is a key enzyme in the FAS-II system, responsible for the elongation of fatty acids that form the meromycolate chain of mycolic acids.^{[5][8]} Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately bacterial cell death. It is presumed that **Verazide**, as a derivative of isoniazid, follows a similar mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and characterization of novel antitubercular compounds.



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Caption: A generalized workflow for the in vitro evaluation of antitubercular drug candidates.

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